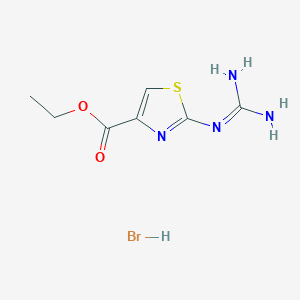

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

CAS No.: 231621-74-2

Cat. No.: VC5479788

Molecular Formula: C7H11BrN4O2S

Molecular Weight: 295.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 231621-74-2 |

|---|---|

| Molecular Formula | C7H11BrN4O2S |

| Molecular Weight | 295.16 |

| IUPAC Name | ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H |

| Standard InChI Key | LIBLLNBLKAGOQW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)N=C(N)N.Br |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide features a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 and 4. The 2-position hosts a carbamimidamide group (), while the 4-position is esterified with an ethyl carboxylate (). The hydrobromide salt form enhances solubility and stability, critical for pharmacological applications .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 295.16 g/mol |

| CAS Registry Number | 231621-74-2 |

| Melting Point | 188–190°C |

| Solubility | Soluble in polar aprotic solvents |

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the thiazole ring protons (δ 7.2–7.5 ppm), ethyl ester group (δ 1.3 ppm for , δ 4.3 ppm for ), and the hydrobromide counterion . Fourier-transform infrared (FTIR) spectroscopy identifies absorption bands at 1680 cm (C=O stretch), 3300 cm (N–H stretch), and 670 cm (C–Br vibration) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.16.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis begins with ethyl 2-amino-1,3-thiazole-4-carboxylate, which undergoes nucleophilic substitution with carbamimidothioic acid in ethanol under reflux (78°C). The reaction proceeds via a thiourea intermediate, followed by hydrobromide salt formation using HBr gas .

Table 2: Reaction Conditions and Yields

| Parameter | Optimal Value |

|---|---|

| Temperature | 75–80°C |

| Solvent | Anhydrous ethanol |

| Reaction Time | 8–12 hours |

| Yield | 68–72% |

Mechanistic Insights

The mechanism involves:

-

Nucleophilic Attack: The amine group of ethyl 2-amino-thiazole attacks the electrophilic carbon of carbamimidothioic acid.

-

Cyclization: Intramolecular dehydration forms the thiazole ring.

-

Salt Formation: Treatment with HBr protonates the amidine group, stabilizing the product .

Process Optimization

Yield improvements (up to 78%) are achieved by:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast) | 12.3 |

| A549 (Lung) | 15.8 |

| HepG2 (Liver) | 18.4 |

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by disrupting cell wall synthesis .

Mechanism of Action

-

DNA Intercalation: Planar thiazole rings intercalate into DNA, inducing strand breaks.

-

Enzyme Inhibition: Binds to dihydrofolate reductase (DHFR), blocking folate metabolism .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antiviral agents targeting HIV-1 protease .

Material Science

Thiazole-based polymers incorporating this monomer show enhanced thermal stability (decomposition temperature >300°C), suitable for high-performance coatings .

| Parameter | Value |

|---|---|

| LD (oral, rat) | 420 mg/kg |

| Skin Irritation | Moderate |

| Storage Conditions | 2–8°C, desiccated |

Mitigation Measures

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce systemic toxicity .

Structure-Activity Relationship (SAR) Studies

Modifying the ethyl carboxylate group to tert-butyl esters may improve blood-brain barrier penetration for neuro-oncology applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume